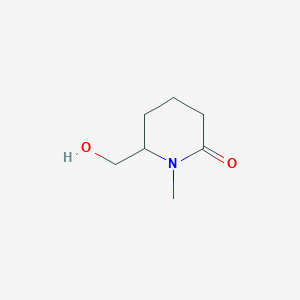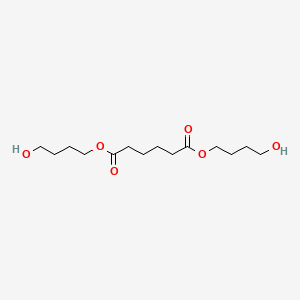
己二酸双(4-羟基丁酯)
描述
Bis(4-hydroxybutyl) adipate, also known as 1,6-BIS (4-HYDROXYBUTYL) HEXANEDIOATE, is a chemical compound with the molecular formula C14H26O6 . It has an average mass of 290.353 Da and a monoisotopic mass of 290.172943 Da . It is also known by other names such as Adipate de bis (4-hydroxybutyle) in French and Bis (4-hydroxybutyl)adipat in German .
Synthesis Analysis
The synthesis of Bis(4-hydroxybutyl) adipate involves the esterification of adipic acid (AA) and 1,4-butane diol (BD) . The reaction rate of esterification is influenced by the molar ratio of AA to BD, the concentration of the catalyst (tetrabutyl titanate, TBT), and the reaction temperature . The initial reaction rate of the esterification decreases with increasing molar ratio of AA to BD and reaction temperature, whereas the reaction constant increases with an increase in catalyst concentration .Molecular Structure Analysis
The molecular structure of Bis(4-hydroxybutyl) adipate is represented by the formula C14H26O6 . This indicates that the compound consists of 14 carbon atoms, 26 hydrogen atoms, and 6 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving Bis(4-hydroxybutyl) adipate primarily include its formation through the esterification of adipic acid (AA) and 1,4-butane diol (BD) . The reaction is catalyzed by tetrabutyl titanate (TBT) .Physical And Chemical Properties Analysis
Bis(4-hydroxybutyl) adipate has a molecular weight of 290.35 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.科学研究应用
合成与表征
己二酸双(4-羟基丁酯)及其相关化合物因其合成和结构表征而被广泛研究。例如,You Ge(2003 年)合成了己二酸双(4-羟基丁酯)四甲基二硅氧烷,通过高分辨率 NMR 和 FTIR 技术对其分子结构提供了详细的见解 (You Ge, 2003)。此外,Sivaram 等人(1981 年)专注于己二酸双(4-羟基丁酯)对苯二甲酸酯的合成和表征,突出了异丙醇钛作为酯交换催化剂的有效性 (Sivaram, Upadhyay, & Bhardwaj, 1981)。
传感器开发
己二酸双(4-羟基丁酯)衍生物也已用于传感器的开发。小林等人(2009 年)报道了一种基于人造脂质和增塑剂的膜传感器,用于检测药物的苦味,其中己二酸双(1-丁基戊基)酯用作增塑剂 (Kobayashi et al., 2009)。
聚合物研究
在聚合物科学领域,Perz 等人(2016 年)讨论了低聚物和聚合聚(丁二酸丁二醇酯-共-对苯二甲酸丁二醇酯)模型的合成,可用于研究酶促水解。这项工作强调了己二酸双(4-羟基丁酯)在开发环保聚合物中的作用 (Perz et al., 2016)。
可生物降解润滑剂
Serrano‐Arnaldos 等人(2020 年)探索了用于可生物降解润滑剂的支链二酯(包括己二酸双(2-乙基丁酯))的合成。他们专注于使用基于脂肪酶的催化剂的可持续合成工艺,突出了此类材料的环境效益 (Serrano‐Arnaldos et al., 2020)。
环境和材料分析
环境和材料分析的研究包括 Carnol 等人(2017 年)的研究,该研究开发了一种使用 HS-SPME-GC/MS 测定啤酒中己二酸双(2-乙基己酯)的方法,说明了己二酸双(4-羟基丁酯)在分析化学中的应用 (Carnol, Schummer, & Moris, 2017)。
作用机制
安全和危害
未来方向
Aliphatic polyester, especially poly (butylene adipate) (PBA), is quite biodegradable and one of the most promising polymer materials to be commercialized . Bis (4-hydroxybutyl) adipate (BHBA) formation stage is the first principal process in the production of PBA from adipic acid (AA) and 1,4-butane diol (BD) . Therefore, the efficient production of Bis(4-hydroxybutyl) adipate is crucial for the commercialization of biodegradable polymers like PBA .
属性
IUPAC Name |
bis(4-hydroxybutyl) hexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c15-9-3-5-11-19-13(17)7-1-2-8-14(18)20-12-6-4-10-16/h15-16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPAMDMBINCYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCCCO)CC(=O)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175194 | |
| Record name | Bis(4-hydroxybutyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-hydroxybutyl) adipate | |
CAS RN |
20985-13-1 | |
| Record name | 1,6-Bis(4-hydroxybutyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20985-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis-(4-hydroxybutyl)adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020985131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-hydroxybutyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxybutyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS-(4-HYDROXYBUTYL)ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9ZE23KC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



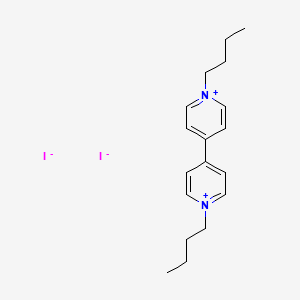
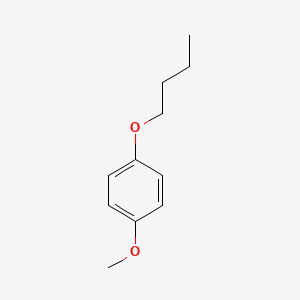
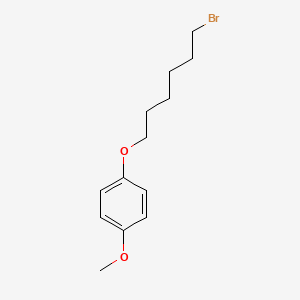
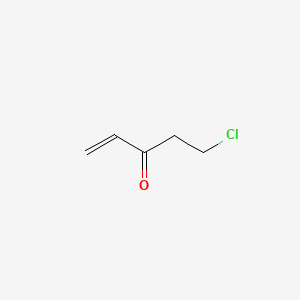

![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)




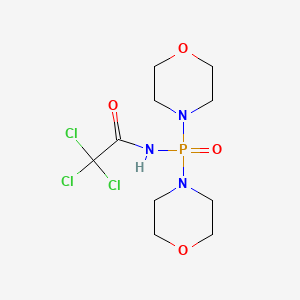
![4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3049477.png)

